molecular formula C12H10N6 B2967966 4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine CAS No. 685106-75-6

4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine

Cat. No.: B2967966
CAS No.: 685106-75-6
M. Wt: 238.254
InChI Key: QWYGWBGUYZJOPZ-UHFFFAOYSA-N
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Description

4-[4-(1H-1,2,4-Triazol-1-yl)phenyl]-2-pyrimidinamine is a synthetic small molecule of significant interest in medicinal chemistry and neuroscience research. This compound features a molecular scaffold that incorporates both pyrimidine and 1,2,4-triazole pharmacophores, structural motifs widely recognized for their diverse biological activities . The 1,2,4-triazole ring is a privileged structure in drug discovery, known to contribute to the pharmacological profile of numerous therapeutic agents . Research on structurally related compounds indicates high potential for applications in central nervous system (CNS) research. Specifically, analogs sharing the 4-(1H-1,2,4-triazol-1-yl)phenyl substructure have demonstrated potent anticonvulsant activity in established animal models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests . The mechanism of action for this family of compounds is believed to involve interaction with the GABAergic system. Studies on close analogs have shown they exhibit good binding affinity to the GABAA receptor, potentially at the benzodiazepine binding site, and may exert their effects by increasing GABA content in the brain . This makes this compound a valuable chemical tool for researchers investigating novel pathways for managing neurological conditions like epilepsy and anxiety . The 2-aminopyrimidine component further enhances its research utility, as this fragment is commonly associated with interesting photophysical properties, suggesting potential additional applications in the development of fluorescent sensors or materials science . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6/c13-12-15-6-5-11(17-12)9-1-3-10(4-2-9)18-8-14-7-16-18/h1-8H,(H2,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYGWBGUYZJOPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)N)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine typically involves the formation of the triazole ring followed by its attachment to the pyrimidine ring. . The reaction conditions usually involve the use of copper(I) salts as catalysts, with solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include rigorous purification steps such as recrystallization and chromatography to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce various amine derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between 4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine and key analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight CAS Key Structural Features Synthesis Method Potential Activity References
This compound C₁₂H₁₀N₆ 238.25 241146-85-0 Pyrimidinamine core, para-substituted triazole-phenyl Likely SNAr or cross-coupling (inferred) Kinase inhibition (hypothesized)
4-[4-(1H-Imidazol-1-yl)phenyl]pyrimidin-2-amine C₁₃H₁₁N₅ 237.27 477850-39-8 Imidazole replaces triazole; similar phenyl-pyrimidine scaffold Not specified Antimicrobial, anticancer (inferred from imidazole analogs)
SR-3306 (N-{4-[3-(6-Methyl-3-pyridinyl)-1H-1,2,4-triazol-1-yl]phenyl}-4-[3-(4-morpholinyl)phenyl]-2-pyrimidinamine) C₂₉H₂₇N₉O 517.60 N/A Triazole with pyridinyl and morpholinyl substituents Multi-step coupling Selective JNK inhibitor (experimentally confirmed)
4-Phenyl-5-(1H-1,2,4-triazol-1-yl)-2-pyrimidinamine C₁₂H₁₀N₆ 238.25 241146-85-0 Triazole at pyrimidine C5 (vs. phenyl C4 in target) SNAr or cyclization Unspecified (structural isomer of target)

Key Comparisons:

Heterocycle Substitution: The target compound’s triazole moiety at the phenyl para position distinguishes it from 4-[4-(1H-imidazol-1-yl)phenyl]pyrimidin-2-amine (CAS: 477850-39-8), where imidazole replaces triazole. SR-3306 incorporates additional substituents (morpholinyl, pyridinyl), expanding its pharmacophore for selective JNK inhibition .

Synthetic Routes :

  • highlights SNAr reactions for imidazole-bipyridine systems, suggesting analogous methods for the target compound . In contrast, SR-3306 likely requires multi-step coupling due to its complex substituents .

Biological Activity :

  • While direct data for the target compound are lacking, SR-3306 ’s JNK inhibition demonstrates how triazole-pyrimidine hybrids can achieve specificity through strategic substitution .
  • Imidazole analogs (e.g., ) show broad antimicrobial activity, implying that triazole variants may similarly interact with microbial enzymes .

Structural Isomerism :

  • 4-Phenyl-5-(1H-1,2,4-triazol-1-yl)-2-pyrimidinamine (CAS: 241146-85-0) is a structural isomer of the target compound, with triazole at pyrimidine C5 instead of phenyl C4. This positional change could alter electronic properties and binding affinity .

Biological Activity

4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine is a heterocyclic compound that combines the structural features of both triazole and pyrimidine moieties. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure is characterized by a triazole ring linked to a phenyl group, which is further connected to a pyrimidine amine. Its molecular formula is C11H10N6C_{11}H_{10}N_6 with a molecular weight of 218.24 g/mol. The presence of the triazole ring is significant as it contributes to various biological activities.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antibacterial and antifungal properties. For instance:

  • Antibacterial Efficacy : Compounds similar to this compound have shown significant inhibitory effects against various Gram-positive and Gram-negative bacteria. A study demonstrated that triazole compounds exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.12 to 1.95 µg/mL against pathogens such as E. coli and S. aureus .
CompoundMIC (µg/mL)Target Bacteria
Compound A0.12E. coli
Compound B0.5S. aureus
Compound C1.95P. aeruginosa
  • Fungal Activity : The compound has been evaluated for antifungal properties against strains like Candida albicans. The results indicated moderate antifungal activity comparable to existing antifungal agents .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied:

  • Cell Line Studies : In vitro studies have shown that compounds with similar structures inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For example, certain hybrids demonstrated IC50 values between 15.6 and 23.9 µM against MCF-7 cells, indicating promising anticancer activity .
CompoundCell LineIC50 (µM)
Hybrid AMCF-715.6
Hybrid BHCT-11622.6

The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways:

  • DNA Gyrase Inhibition : Some triazole derivatives have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, thereby preventing bacterial growth .
  • Apoptosis Induction : Certain derivatives induce apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction .

Case Studies

Several studies have highlighted the therapeutic potential of triazole derivatives:

  • Study on Antibacterial Activity : A recent investigation into various triazole derivatives revealed that modifications at specific positions significantly enhanced antibacterial potency against resistant strains .
  • Evaluation of Anticancer Hybrids : Research focused on synthesizing hybrids containing the triazole moiety showed improved selectivity towards cancer cells while minimizing toxicity to normal cells .

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